molecular formula C14H12ClN3O2 B5864279 N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5864279
M. Wt: 289.71 g/mol
InChI Key: BVJVZKQFDVHEOM-UHFFFAOYSA-N
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Description

N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. In

Mechanism of Action

The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. HDACs have been implicated in the development of cancer, and inhibitors of HDACs have been shown to have anticancer activity. Therefore, it is possible that this compound exerts its anticancer effects through the inhibition of HDACs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, which is the process by which tumors develop a blood supply. This compound has also been shown to inhibit the migration and invasion of cancer cells. These findings suggest that this compound has potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is that it has been shown to have anticancer activity in vitro and in vivo. Additionally, the synthesis of this compound is relatively straightforward and can be carried out in most organic chemistry laboratories. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular targets of this compound.

Future Directions

There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. It is important to identify the precise molecular targets of this compound in order to optimize its anticancer activity. Another direction is to explore the potential of this compound in combination with other anticancer agents. It is possible that this compound could enhance the activity of other anticancer agents or overcome drug resistance. Finally, it would be interesting to investigate the potential of this compound in other disease models, such as inflammatory diseases or neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in cancer research. Its anticancer activity, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and optimize its anticancer activity.

Synthesis Methods

The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to yield this compound. This method has been reported in the literature and has been successfully replicated in various laboratories.

Scientific Research Applications

N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells through the activation of caspases. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. These findings suggest that this compound could be a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-chloro-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-9-5-6-10(11(15)8-9)14(19)20-18-13(16)12-4-2-3-7-17-12/h2-8H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJVZKQFDVHEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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